![molecular formula C20H31N3O5S B7691379 ethyl 4-(3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate](/img/structure/B7691379.png)
ethyl 4-(3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, TAK-659 has been shown to enhance the activity of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of cancer. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One area of interest is the potential for combination therapy with other targeted agents or immunotherapies. In addition, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to identify biomarkers that may predict response to treatment. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for cancer.
Métodos De Síntesis
The synthesis of TAK-659 involves a multistep process that includes the reaction of piperazine with tert-butyl 4-(4-aminophenyl)sulfamate, followed by the reaction with ethyl 3-bromopropionate. This is then treated with sodium hydride and ethyl chloroformate to yield ethyl 4-(3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanoyl)piperazine-1-carboxylate.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively evaluated in preclinical studies for its efficacy in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Propiedades
IUPAC Name |
ethyl 4-[3-[4-(tert-butylsulfamoyl)phenyl]propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-5-28-19(25)23-14-12-22(13-15-23)18(24)11-8-16-6-9-17(10-7-16)29(26,27)21-20(2,3)4/h6-7,9-10,21H,5,8,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHLWSZAHAOGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.